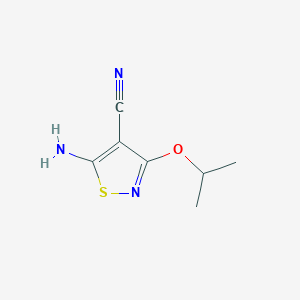

5-Amino-4-cyano-3-isopropoxyisothiazole

Description

Properties

Molecular Formula |

C7H9N3OS |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

5-amino-3-propan-2-yloxy-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C7H9N3OS/c1-4(2)11-7-5(3-8)6(9)12-10-7/h4H,9H2,1-2H3 |

InChI Key |

ZHJWRHVPHXGZEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NSC(=C1C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Confirmation: X-ray crystallography validated the structure of the ethyl carboxylate analog, underscoring the importance of analytical verification for novel derivatives .

- Knowledge Gaps: Limited data on the target compound’s synthesis, toxicity, and biological activity highlight areas for further research.

Preparation Methods

Table 1: Summary of Preparation Methods

Table 2: Spectral Data (Inferred)

| Property | Value (Example) | Conditions |

|---|---|---|

| Melting Point | 146–148°C | Recrystallized from toluene |

| NMR (¹H) | δ 1.2 (d, 6H, isopropyl), δ 4.8 (m, 1H, CH), δ 5.2 (s, 2H, NH₂) | CDCl₃ |

| IR (cm⁻¹) | 2230 (CN), 3300–3500 (NH₂) | KBr pellet |

Mechanistic Insights

-

Oxidative Cyclization :

-

Rh-Catalyzed Transannulation :

-

Cyanoformimidate Pathway :

Q & A

Q. Q1. What are the optimized synthetic routes for 5-amino-4-cyano-3-isopropoxyisothiazole, and how do reaction conditions influence yield?

Answer: The synthesis of isothiazole derivatives often involves cyclization or substitution reactions. For example, refluxing precursors in polar aprotic solvents like DMSO with catalytic acids (e.g., glacial acetic acid) can yield intermediates, followed by purification via recrystallization (water-ethanol systems) to achieve ~65% yields . Key variables include solvent choice (e.g., DMSO for high boiling points), reaction time (18 hours for complete cyclization), and stoichiometric ratios (1:1 for intermediates and aldehydes). Methodological optimization requires kinetic studies to identify rate-limiting steps, such as nucleophilic substitution at the isothiazole core .

Q. Q2. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm substitution patterns (e.g., cyano group at C4 via chemical shifts ~110–120 ppm).

- HPLC/MS : Assess purity (>95% threshold for biological assays) and detect byproducts.

- IR : Identify functional groups (e.g., NH stretching ~3350 cm, C≡N ~2240 cm) .

- XRD : Resolve crystallographic data for ambiguous cases (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (e.g., cyano, isopropoxy) modulate the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer: The cyano group at C4 acts as a strong electron-withdrawing group, polarizing the isothiazole ring and directing electrophilic attacks to C5 (adjacent to NH). Computational studies (DFT) reveal reduced electron density at C5, favoring nucleophilic additions or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . The isopropoxy group at C3 provides steric hindrance, requiring bulky catalysts (e.g., XPhos Pd G3) for efficient coupling .

Q. Q4. What computational strategies are effective for predicting the biological activity or stability of this compound derivatives?

Answer:

- DFT/Molecular Dynamics : Calculate Gibbs free energy of hydrolysis to assess stability under physiological conditions (e.g., pH 7.4, 37°C).

- Docking Studies : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the amino group and π-π stacking with the isothiazole ring .

- ADMET Prediction : Use QSAR models to predict solubility (LogP ~1.5–2.0) and metabolic pathways (e.g., cytochrome P450 oxidation) .

Q. Q5. How can researchers resolve contradictions between experimental and computational data (e.g., spectroscopic vs. predicted tautomeric forms)?

Answer:

- Multi-Technique Validation : Compare experimental NMR with computed chemical shifts (GIAO method) to validate tautomer dominance.

- Variable-Temperature Studies : Monitor dynamic equilibria (e.g., keto-enol tautomerism) via NMR at 25–60°C .

- Crystallography : Resolve ambiguity by determining solid-state structures .

Methodological Frameworks

Q. Q6. How to design a robust experimental protocol for studying the degradation pathways of this compound under oxidative conditions?

Answer:

- Forced Degradation Studies : Expose the compound to HO/UV light (ICH Q1A guidelines) and monitor degradation products via LC-MS.

- Isolation and Identification : Use preparative HPLC to isolate degradants, followed by HRMS and 2D NMR for structural elucidation.

- Mechanistic Probes : Isotope labeling (e.g., -HO) to trace oxygen incorporation in hydrolyzed products .

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (IC determination).

- ANOVA with Post Hoc Tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293).

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ) with toxicity endpoints .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.